Lipophilicity Advantage: LogP of 2.97 vs. 1.88 for Non‑Silylated Hexanoic Acid and 1.80 for 3‑(Trimethylsilyl)propionic Acid
The calculated octanol–water partition coefficient (LogP) of 6‑(trimethylsilyl)hexanoic acid is 2.97, substantially higher than that of non‑silylated hexanoic acid (exp. LogP ≈ 1.88–1.92) and 3‑(trimethylsilyl)propionic acid (calc. LogP ≈ 1.80) [1]. This ~1.1 log‑unit increase over hexanoic acid corresponds to an approximately 13‑fold greater partitioning into octanol, indicating significantly enhanced membrane permeability potential. The longer alkyl spacer combined with the terminal TMS cap drives this differentiation: the three‑carbon TSP retains only a modest LogP advantage over its non‑silylated parent (propionic acid LogP ≈ 0.33), whereas the six‑carbon target compound amplifies the hydrophobic contribution of the TMS group [2].
| Evidence Dimension | Lipophilicity – calculated LogP |
|---|---|
| Target Compound Data | LogP = 2.97 (calculated) |
| Comparator Or Baseline | Hexanoic acid: LogP = 1.88–1.92 (experimental); 3‑(Trimethylsilyl)propionic acid: LogP = 1.80 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.05–1.17 vs. hexanoic acid; ΔLogP ≈ +1.17 vs. TSP |
| Conditions | Octanol–water partition; calculated via ACD/Labs algorithm ; hexanoic acid experimental values from PubChem and literature consensus [1]. |
Why This Matters
Higher LogP translates to greater membrane permeability and organic-phase partitioning, which is critical for applications in drug design, agrochemical delivery, and extraction-based purification workflows where hydrophobicity governs biodistribution or phase-transfer efficiency.
- [1] PubChem. Hexanoic acid – Compound Summary (CID 8892). LogP = 1.92 (exp.). https://pubchem.ncbi.nlm.nih.gov/compound/hexanoic-acid (accessed 2025). View Source
- [2] PubChem. Propionic acid – Compound Summary (CID 1032). LogP = 0.33 (exp.). https://pubchem.ncbi.nlm.nih.gov/compound/propionic-acid (accessed 2025). View Source
